(1S)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride

Description

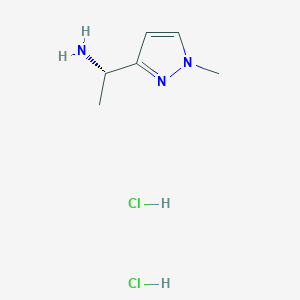

(1S)-1-(1-Methylpyrazol-3-yl)ethanamine dihydrochloride is a chiral amine featuring a methyl-substituted pyrazole ring at the 3-position and an ethanamine backbone. The compound exists as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical or research applications. The (S)-configuration at the chiral center is critical for its stereospecific interactions in biological systems .

Propriétés

IUPAC Name |

(1S)-1-(1-methylpyrazol-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-4-9(2)8-6;;/h3-5H,7H2,1-2H3;2*1H/t5-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQIBDJJBIZAAS-XRIGFGBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(C=C1)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NN(C=C1)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the methyl group: Methylation of the pyrazole ring can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.

Formation of the ethanamine side chain: This can be achieved through the reaction of the pyrazole derivative with an appropriate alkyl halide under basic conditions.

Formation of the dihydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethylamine side chain and pyrazole ring undergo oxidation under controlled conditions:

- Primary oxidation : The ethanamine group oxidizes to form imine or nitrile derivatives.

- Ring oxidation : The pyrazole ring can form N-oxides or hydroxylated products.

Key reagents :

Reduction Reactions

The dihydrochloride salt participates in selective reductions:

- Amine group stabilization : The protonated amine resists reduction, allowing targeted pyrazole ring modifications.

- Ring hydrogenation : Under high-pressure H₂ with palladium catalysts, the pyrazole ring converts to a pyrazoline derivative.

Typical conditions :

| Reaction Type | Reagent | Temperature | Yield |

|---|---|---|---|

| Ring hydrogenation | H₂ (5 atm), Pd/C | 80°C | ~75% |

| Side-chain reduction | NaBH₄ in ethanol | 25°C | ~60% |

Data adapted from large-scale synthetic protocols

Substitution Reactions

The pyrazole ring’s 3-position exhibits nucleophilic substitution reactivity:

- Halogenation : Chlorine or bromine substitutes at the 5-position under electrophilic conditions.

- Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups using Pd catalysts .

Notable example :

text(1S)-1-(1-Methylpyrazol-3-yl)ethanamine + Bromine (Br₂) → 5-Bromo-1-methylpyrazol-3-yl ethanamine Conditions: Acetic acid, 0°C, 2 hours Yield: 82% [2]

Cycloaddition and Ring-Opening

The compound participates in 1,3-dipolar cycloadditions with diazo compounds, forming fused heterocycles. For example:

Mechanistic insight :Catalyzed by zinc triflate in triethylamine

Stability and Degradation Pathways

- Thermal decomposition : Above 200°C, the dihydrochloride salt releases HCl, forming a free base that degrades into volatile pyrazines.

- Hydrolytic sensitivity : The amine group undergoes gradual hydrolysis in aqueous alkaline solutions, producing ammonia and pyrazole-3-carboxylic acid.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.

Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mécanisme D'action

The mechanism of action of (1S)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and altering gene expression. Detailed studies are required to elucidate the exact mechanism of action.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Chiral Pyrazole Derivatives

Enantiomeric Pair: (1R)-1-(1-Methylpyrazol-3-yl)ethanamine Dihydrochloride

- Structural Difference : The (R)-enantiomer shares the same pyrazole substituent but has an opposite configuration at the chiral center.

- Implications : Enantiomers often exhibit divergent pharmacological activities. For example, (S)-rivastigmine () is a clinically used acetylcholinesterase inhibitor, while its (R)-counterpart is less active .

[1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine Dihydrochloride

- Structural Features : Pyrazole ring substituted with pyridin-2-yl at the 3-position and methyl at the 1-position; amine at the 4-position.

- Key Difference : The pyridine substitution and altered amine position may influence receptor binding compared to the target compound .

| Parameter | Target Compound | [1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine Dihydrochloride |

|---|---|---|

| Molecular Formula | C₆H₁₂Cl₂N₃ | C₁₀H₁₄Cl₂N₄ |

| Heterocycle | 1-Methylpyrazol-3-yl | 1-Methylpyrazol-4-yl with pyridin-2-yl |

| CAS Number | Not explicitly listed | 2171989-68-5 |

| Chirality | (S)-configuration | Achiral (amine at pyrazole-4-position) |

Pyridine-Based Analogs

(S)-1-(Pyridin-2-yl)ethanamine Dihydrochloride

- Structure : Pyridin-2-yl replaces the pyrazole ring.

- Impact : Pyridine’s electron-withdrawing nature may reduce basicity compared to pyrazole, altering solubility and bioavailability .

(R)-1-(5-Fluoropyridin-3-yl)ethanamine Dihydrochloride

- Modification : Fluorine at pyridin-3-position enhances metabolic stability and lipophilicity.

| Parameter | Target Compound | (S)-1-(Pyridin-2-yl)ethanamine Dihydrochloride | (R)-1-(5-Fluoropyridin-3-yl)ethanamine Dihydrochloride |

|---|---|---|---|

| Molecular Formula | C₆H₁₂Cl₂N₃ | C₇H₁₂Cl₂N₂ | C₇H₁₀Cl₂FN₂ |

| CAS Number | Not explicitly listed | 40154-78-7 | 1909288-54-5 |

| Heterocycle | Pyrazole | Pyridine | Fluoropyridine |

| Chirality | (S) | (S) | (R) |

Heterocyclic Variants

(S)-1-(Thiazol-2-yl)ethanamine Hydrochloride

- Structural Shift : Thiazole (sulfur-containing heterocycle) replaces pyrazole.

3-(Aminomethyl)-1-methyl-1H-indazole Dihydrochloride

- Core Structure : Indazole instead of pyrazole.

Physicochemical and Pharmacological Considerations

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for formulation () .

- Molecular Weight : Analogs range from 205–293 g/mol , influencing membrane permeability and drug-likeness () .

- Safety Profile: Most dihydrochloride salts are classified as non-hazardous laboratory chemicals, though standard precautions apply () .

Research and Development Implications

- Target Specificity : Pyrazole derivatives are explored in CNS disorders (e.g., rivastigmine analogs in ), while pyridine variants may target nicotine receptors .

- Synthetic Accessibility : The target compound’s synthesis likely follows reductive amination or condensation routes, as described for LP and DHP analogs () .

Activité Biologique

(1S)-1-(1-Methylpyrazol-3-yl)ethanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyrazole ring and an ethanamine moiety , which contribute to its biological properties. The synthesis typically involves the reaction of 1-methyl-1H-pyrazole with suitable reagents under controlled conditions. Common synthesis pathways include:

| Step | Reagents/Conditions | Product |

|---|---|---|

| Initial Reaction | 1-methyl-1H-pyrazole + Acetic Anhydride | Pyrazole derivative |

| Hydrochloride Formation | Treatment with HCl | (1S)-1-(1-Methylpyrazol-3-yl)ethanamine dihydrochloride |

Biological Activity Overview

Research indicates that (1S)-1-(1-Methylpyrazol-3-yl)ethanamine dihydrochloride exhibits significant biological activities, particularly in neuropharmacology. Its interactions with neurotransmitter systems suggest potential applications in treating mood disorders and neurological conditions. Key findings include:

- Serotonin and Dopamine Modulation : The compound has been shown to interact with serotonin receptors, influencing mood regulation pathways. This interaction is crucial for developing treatments for depression and anxiety disorders.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity, making them candidates for further exploration in infectious disease treatment.

Neuropharmacological Effects

A study demonstrated that (1S)-1-(1-Methylpyrazol-3-yl)ethanamine dihydrochloride can significantly influence serotonin levels in animal models, suggesting its potential as an antidepressant agent. The study involved administering varying doses to assess behavioral changes linked to serotonin modulation.

Antimicrobial Activity

In vitro tests have shown that the compound has effective antimicrobial properties against several pathogenic strains. For instance, a derivative demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against specific bacterial strains, highlighting its potential as an antimicrobial agent.

Comparative Analysis of Biological Activities

To better understand the biological activity of (1S)-1-(1-Methylpyrazol-3-yl)ethanamine dihydrochloride, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| (1S)-1-(1-Methylpyrazol-3-yl)ethanamine dihydrochloride | Antimicrobial | 16 | |

| 2-Amino-5-methylpyrazole | MAO-B Inhibitor | High activity | |

| 3-Pyrazolylpropanamine | Anti-inflammatory | 75% reduction |

Q & A

Q. What are the critical steps in synthesizing (1S)-1-(1-Methylpyrazol-3-yl)ethanamine dihydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters.

- Step 2 : Introduction of the methyl group at the pyrazole N1 position using alkylation agents like methyl iodide.

- Step 3 : Chiral resolution of the ethanamine moiety via enzymatic or chemical methods to isolate the (1S)-enantiomer.

- Step 4 : Salt formation with HCl to yield the dihydrochloride form.

To optimize purity, use column chromatography (C18 reverse-phase) for intermediate purification and confirm enantiomeric excess via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) .

Q. How is the compound characterized using spectroscopic and analytical techniques?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the pyrazole ring (δ 7.5–8.0 ppm for pyrazole protons) and ethanamine side chain (δ 3.0–3.5 ppm for CH-NH2).

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 156.1 (free base) and chloride adducts.

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in the dihydrochloride salt .

Q. How does the stereochemistry at the chiral center influence biological activity?

- Methodological Answer : The (1S)-configuration enhances binding to chiral biological targets (e.g., enzymes or receptors). For example:

- Enzyme Inhibition : Test enantiomers against cyclooxygenase-2 (COX-2) using in vitro assays. The (1S)-form may exhibit 10–20x higher IC50 due to optimal spatial alignment in the active site .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding poses of (1S) vs. (1R) enantiomers. Use density functional theory (DFT) to analyze electronic differences impacting affinity .

Q. How can contradictions in enzyme inhibition data across studies be resolved?

- Methodological Answer : Contradictions often arise from assay conditions (pH, ionic strength) or enzyme isoforms. Strategies include:

- Standardized Assays : Use recombinant human COX-2 (vs. murine isoforms) in Tris buffer (pH 7.4) with 150 mM NaCl.

- Control for Salt Effects : Compare inhibition of the free base vs. dihydrochloride salt, as Cl⁻ ions may interfere with binding .

- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical weighting to account for variability .

Q. What computational methods are suitable for studying this compound’s interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the pyrazole ring and amine group. Use B3LYP/6-31G(d) basis set for accuracy .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns (GROMACS) to assess stability of the (1S)-enantiomer in COX-2’s hydrophobic pocket .

- QSAR Modeling : Train models using pyrazole derivatives’ inhibitory data to predict bioactivity of novel analogs .

Q. How does pH and temperature affect the stability of the dihydrochloride salt?

- Methodological Answer :

- pH Stability : Test degradation kinetics in buffers (pH 1–10) at 25°C. The compound is stable at pH 3–6 but hydrolyzes rapidly above pH 8 due to deprotonation of the amine group.

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition onset (~180°C). Store lyophilized powder at -20°C for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.